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Compound Focus: Gramicidin S

CAS No.: 113-73-5

Cat. No.: S005212

Gramicidin S (GS) is a cyclic decapeptide antibiotic produced by Brevibacillus brevis [1] [2]. Its primary
structure is cyclo(-Val-Orn-Leu-D-Phe-Pro-)2, forming a dimer of identical pentapeptides joined head-to-

tail [3] [2].

The molecule adopts a stable, amphiphilic B-sheet structure [3]. The two tripeptide segments (I-Val-1-Orn-
lI-Leu) form a double-stranded, antiparallel [-sheet, stabilized by four hydrogen bonds [3]. This creates a
distinct polar and non-polar face: the hydrophobic side chains of Val, Leu, and D-Phe form one face, while
the hydrophilic amino groups of the Ornithine (Orn) residues form the other [3] [2]. This amphiphilic nature

is fundamental to its biological activity and interaction with membranes [3].

Table 1: Key Characteristics of Gramicidin S

Characteristic Description

Primary Structure cyclo(-Val-Orn-Leu-D-Phe-Pro-)2 [3] [2]

Secondary Cyclic, antiparallel B-sheet [3]
Structure

Molecular Weight 1141.470 g-mol~1 [2]

Biosynthesis Non-ribosomal peptide synthesis (NRPS) via Gramicidin S synthetase | (GrsA)
and Il (GrsB) [2]
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Characteristic Description
Amino Acid Contains the unusual amino acid Ornithine and D-Phenylalanine [2]
Features

The following diagram illustrates the stable secondary structure of Gramicidin S and its amphiphilic nature:
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Diagram: The stable (-sheet structure of Gramicidin S features distinct polar and non-polar faces, crucial

for its function.

Multifaceted Mechanism of Antibacterial Action
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The bioactivity of Gramicidin S is primarily based on its interaction with cell membranes, but recent

evidence reveals a more complex, multifaceted mechanism [3] [1].

¢ Membrane Permeabilization and Disruption: GS binds to and integrates into bacterial membranes,
leading to a rapid increase in permeability for low molecular weight compounds and ions [3] [1]. This
causes the efflux of potassium (K*) and depolarization of the membrane potential, disrupting cellular

homeostasis [1]. At higher concentrations, it can completely disintegrate the bilayer structure [3].

¢ Protein Delocalization: A key mechanism involves the delocalization of peripheral and integral
membrane proteins from the membrane. This disrupts vital cellular processes, including cell division

and envelope synthesis [1].

¢ Additional Intracellular Effects: Despite being a membrane-targeting agent, GS causes DNA damage
and interferes with DNA-binding proteins, suggesting secondary intracellular effects that contribute to
cell death [1].

Structure-Activity Relationship (SAR) and Analog
Design

The Structure-Activity Relationship (SAR) of Gramicidin S has been extensively studied to improve its

therapeutic potential. Key structural requirements for its activity are summarized below:

Gramicidin S Structure-Activity Relationship

(Amphipathic Charactea @-Sheet Conformation)

Ring Size Cationic Moieties

Requirement: Balance between Requirement: Ability to form Critical for antibacterial activity.
Modification (e.g., acetylation)

causes 90-95% activity loss.

Requirement: 10 or more residues
for significant bioactivity

hydrophilic Orn residues and antiparallel 3-sheet structure
overall hydrophobicity in presence of lipid bilayers
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Diagram: Key structural requirements for Gramicidin S antimicrobial activity.

Research has focused on designing analogues with improved therapeutic indices. Key strategies include:

¢ Modifying Ring Size: Increasing the ring size from 10 to 14 residues (e.g., peptide GS14) can
dissociate hemolytic activity from antimicrobial activity, reducing toxicity to human cells [4].

e Enantiomeric Substitution: Introducing D-amino acids into the sequence (e.g., GS14K4) disrupts [3-
sheet structure in benign environments and reduces amphipathicity, leading to higher specificity for

microbial cells [4].

¢ Amino Acid Substitution: Replacing Orn with Lys and Phe with more polar Tyr residues (e.g., GS10)

increases water solubility but can alter membrane association and biological potency [5].

Table 2: Experimental Approaches for Investigating Gramicidin S Mechanisms

Methodology Application & Purpose

Key Insights from Experimental Data

Bacterial In vivo analysis of mechanism

Cytological of action using fluorescent

Profiling protein tags [1].

Liposome Assess peptide interaction

Permeability with artificial lipid bilayers [6].

Assays

DSC & NMR Study effects on lipid bilayer
structure and fluidity (e.g.,
with dimyristoyllecithin
bilayers) [3].

Planar Lipid Detect formation of defined

Bilayer ion-conducting pores in model

Conductivity membranes [1].

DiSC(3)5 Assay = Measure membrane
depolarization in bacterial

cells [1].

Differentiated GS mechanisms from tyrocidines;
showed GS delocalizes peripheral membrane
proteins but does not strongly affect integral
membrane proteins or DNA [1].

Activity is dependent on lipid composition;
presence of phosphatidylethanolamine or
cholesterol reduces activity of certain analogues

[6].

GS disorders phospholipid headgroups and acyl
chains; increasing concentration disintegrates
bilayer [3].

Tyrocidines form defined pores; gramicidin S pore-
forming ability is disputed [1].

GS causes only gradual, partial depolarization at
MIC, unlike immediate strong depolarization by
tyrocidines [1].
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Future Research and Development Directions
Gramicidin S remains a compelling template for developing new antimicrobials due to its potent activity
and low resistance [1] [7]. Future directions include:

¢ Rational Design of Analogues: Leveraging established SAR and modern biophysical techniques to
fine-tune peptide properties like amphipathicity and hydrophobicity to further enhance selectivity [4]

[71-
e Exploring Clinical Applications: Its robust activity against a broad spectrum of pathogens, including
multi-drug resistant bacteria, warrants continued investigation into novel formulations or delivery

systems that could mitigate toxicity and enable broader therapeutic use [1] [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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